Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate is an organic compound that features a benzenesulfinyl group attached to a methylbut-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate typically involves the reaction of benzenesulfinyl chloride with methyl 3-methylbut-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Methyl 2-(benzenesulfonyl)-3-methylbut-2-enoate.
Reduction: Methyl 2-(benzenesulfanyl)-3-methylbut-2-enoate.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate involves its interaction with various molecular targets. The benzenesulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(benzenesulfonyl)-3-methylbut-2-enoate
- Methyl 2-(benzenesulfanyl)-3-methylbut-2-enoate
- Methyl 2-(benzenesulfinyl)-3-methylbut-2-ene
Comparison: Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and sulfanyl analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical transformations. Additionally, the electronic properties of the sulfinyl group can influence the compound’s interactions with biological targets, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
71143-36-7 |
---|---|
Molekularformel |
C12H14O3S |
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H14O3S/c1-9(2)11(12(13)15-3)16(14)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
PLIXTMQJPJQWCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)OC)S(=O)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.